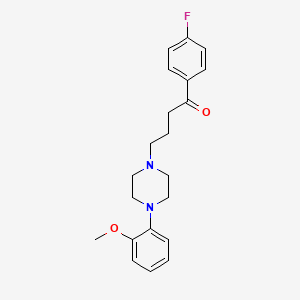

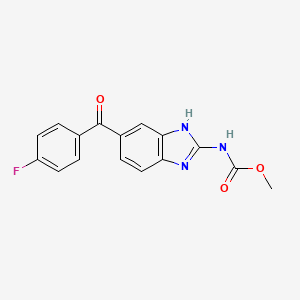

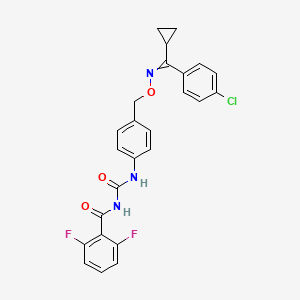

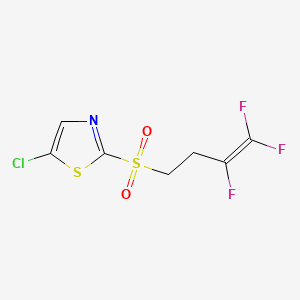

![molecular formula C34H45NO8 B1672935 3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid CAS No. 712313-35-4](/img/structure/B1672935.png)

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid

説明

The cysteinyl leukotrienes (CysLTs) LTC4 and LTD4 are potent mediators of asthma and hypersensitivity. They induce bronchoconstriction, increase microvascular permeability, and are vasoconstrictors of coronary arteries. Their biological effects are transduced by a pair of G protein-coupled receptors, CysLT1 and CysLT2.1,2,3 HAMI3379 is a potent cysteinyl leukotriene 2 (CysLT2) receptor antagonist that inhibits radioligand binding of LTD4 to CysLT2 and CysLT1 receptor cell lines with IC50 values of 37.9 and >30,000 nM, respectively. In a CysLT2 receptor reporter cell line, HAMI3379 antagonizes LTD4- and LTC4-induced intracellular calcium mobilization with IC50 values of 3.8 and 4.4 nM, respectively, whereas it only weakly inhibits that for a CysLT1 receptor reporter cell line (IC50 = >10,000 nM). In isolated Langendorff-perfused guinea pig hearts, HAMI3379 reverses the LTC4-stimulated increase in perfusion pressure and decrease in contractility.

HAMI 3379 is a selective CysLT2 receptor antagonist. HAMI 3379 protects against acute brain injury after focal cerebral ischemia in rats. HAMI 3379 attenuates ischemia-like neuronal injury by inhibiting microglial activation. HAMI 3379 effectively blocked CysLT2R-mediated microglial activation, thereby indirectly attenuating ischemic neuronal injury. Therefore, CysLT2R antagonists may represent a new type of therapeutic agent in the treatment of ischemic stroke.

科学的研究の応用

Treatment of Post-Stroke Depression

HAMI3379 has been found to ameliorate post-stroke depression (PSD) through the NLRP3 Inflammasome/Pyroptosis Pathway in gerbils . The study showed that HAMI3379 had a significant effect in improving the modified neurological severity score (mNSS) and depression-like behaviors, including the sucrose preference test and the forced swim test .

Improvement of Neurological Injury

The cysteinyl leukotriene receptor 2 (CysLT2R) antagonist HAMI3379 contributes to the improvement of neurological injury . This was demonstrated in a study investigating the role of HAMI3379 in PSD-induced chronic neuroinflammation and related mechanisms in gerbils .

Inhibition of Chronic Neuroinflammation

HAMI3379 has been shown to inhibit chronic neuroinflammation in gerbils . The administration of HAMI3379 significantly mitigated neuron loss, lessened TUNEL-positive neurons, and reduced the activation of microglia in the cerebral cortex .

Promotion of Oligodendrocyte Differentiation

HAMI3379 has been repurposed to block GPR17 and promote rodent and human oligodendrocyte differentiation . The pro-differentiation effects of HAMI3379 are mediated by GPR17 .

Treatment of Cardiovascular and Inflammatory Disorders

HAMI3379 was initially developed to treat cardiovascular and inflammatory disorders . It is known as an antagonist of the cysteinyl-leukotriene CysLT2 receptor .

Inhibition of Calcium Mobilization

HAMI3379 inhibits calcium mobilization induced by leukotriene D4 (LTD4) or leukotriene C4 (LTC4) in CHO cells expressing human CysLT2 .

作用機序

Target of Action

HAMI3379 primarily targets two receptors: the Cysteinyl Leukotriene Receptor 2 (CysLT2R) and the orphan G protein-coupled receptor GPR17 . CysLT2R is involved in inflammatory responses, while GPR17 plays a role in the differentiation of oligodendrocytes .

Mode of Action

As an antagonist, HAMI3379 inhibits the signaling of its target receptors. It blocks the radioligand binding of leukotriene D4 (LTD4) to CysLT2R . It also inhibits the signaling of recombinant human, rat, and mouse GPR17 across various cellular backgrounds, and of endogenous GPR17 in primary rodent oligodendrocytes .

Biochemical Pathways

HAMI3379 affects several biochemical pathways. It has been shown to ameliorate post-stroke depression through the NLRP3 Inflammasome/Pyroptosis Pathway in gerbils . By inhibiting the activation of the NLRP3 inflammasome, it can repress pyroptosis, a form of programmed cell death .

Pharmacokinetics

It’s soluble in DMF and DMSO, which could influence its bioavailability .

Result of Action

HAMI3379 has been shown to have neuroprotective effects. It contributes to the improvement of neurological injury and promotes the maturation of primary rat and mouse oligodendrocytes . It also has a protective effect on acute and subacute ischemic brain injury, and attenuates microglia-related inflammation .

Action Environment

The efficacy and stability of HAMI3379 can be influenced by environmental factors such as oxygen-glucose deprivation . .

特性

IUPAC Name |

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h13-18,23,25,27-28H,1-12,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJWSEPIRZRGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439859 | |

| Record name | HAMI3379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

712313-35-4 | |

| Record name | HAMI3379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of HAMI3379 and how does its action affect downstream signaling?

A: HAMI3379 acts as a potent and selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2). [] While the exact downstream signaling pathways affected by HAMI3379 are still being investigated, research suggests its influence on various cellular processes. For instance, in human mast cells, HAMI3379 effectively blocked LTD4-induced CSF2 mRNA expression, indicating its ability to modulate gene transcription. [] Further studies have demonstrated HAMI3379's ability to suppress the NLRP3 inflammasome/pyroptosis pathway, highlighting its potential role in mitigating neuroinflammation. []

Q2: How effective is HAMI3379 in comparison to other CysLT2 antagonists?

A: HAMI3379 stands out as the first potent and selective CysLT2 receptor antagonist characterized. [] This selectivity is crucial as it allows researchers to delineate the specific roles of CysLT2 receptors in various physiological and pathological conditions, which was previously difficult due to a lack of specific antagonists.

Q3: Can HAMI3379 influence the progression of cancer metastasis?

A: Research suggests that HAMI3379 might indirectly impact cancer metastasis by influencing platelet function. While HAMI3379 itself does not directly target cancer cells, it was found to be ineffective in inhibiting the mitogenic action of human platelets on breast cancer cells. [] This observation suggests that its influence on metastasis is likely mediated through its interaction with the CysLT2 receptor on platelets, though more research is needed to fully understand this mechanism.

Q4: What is the role of HAMI3379 in oligodendrocyte differentiation?

A: HAMI3379 has shown promise in promoting oligodendrocyte differentiation by blocking GPR17. [] While the exact mechanisms remain under investigation, this discovery opens new avenues for developing therapies targeting neurological disorders characterized by impaired oligodendrocyte function.

Q5: Are there any in vivo studies demonstrating the therapeutic potential of HAMI3379?

A: Yes, HAMI3379 has demonstrated promising results in preclinical animal models. For instance, in a gerbil model of post-stroke depression (PSD), HAMI3379 administration significantly improved neurological scores and reduced depression-like behaviors. [] These findings highlight its potential as a therapeutic agent for neurological conditions and warrant further investigation in clinical trials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。